4-Fluorophenethyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-1,8-dicyanonaphthalene derivatives, involves efficient methods that could potentially be adapted for the synthesis of 4-fluorophenethyl isocyanate. These methods often involve the use of electron-withdrawing groups to stabilize the reactive intermediates during the synthesis process . While the exact synthesis of 4-fluorophenethyl isocyanate is not described, the principles of electronic stabilization and protection of reactive intermediates are likely to be relevant.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the isocyanate group (-N=C=O), which is highly electrophilic and reactive. This reactivity is due to the polarization of the carbon-nitrogen double bond, making the carbon atom an attractive site for nucleophilic attack. The presence of a fluorine atom in the 4-fluorophenethyl isocyanate molecule would likely influence its reactivity and electronic properties, as fluorine is highly electronegative and can withdraw electron density from the phenyl ring.
Chemical Reactions Analysis
Isocyanates, including 4-fluorophenethyl isocyanate, can undergo a variety of chemical reactions. They are known to react with nucleophiles in nucleophilic aromatic substitution (SN Ar) reactions, as seen in the synthesis of pseudooxocarbon derivatives from 4,5-dicyano-2-fluoro-1-methylimidazole . These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the negative charge developed on the aromatic ring during the reaction. Isocyanates also react with alcohols and amines to form urethanes and ureas, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their functional groups and molecular structure. The presence of a fluorine atom in 4-fluorophenethyl isocyanate would affect its boiling point, solubility, and stability. Isocyanates are generally sensitive to moisture and can polymerize upon exposure to water, releasing carbon dioxide gas. The fluorescence properties of related compounds, as discussed in the papers, suggest that 4-fluorophenethyl isocyanate might also exhibit fluorescence, which could be modulated by its electronic structure . The thermal stability of isocyanates can be assessed through thermogravimetric analysis, as demonstrated for pseudooxocarbon derivatives .
Scientific Research Applications
Li-ion Battery Performance Improvement
4-Fluorophenethyl isocyanate, as part of the aromatic isocyanate family, has been utilized in enhancing the performance of lithium-ion batteries. Specifically, this compound was found effective in reducing the initial irreversible capacities during the solid electrolyte interface formation on graphite surfaces. The presence of isocyanates like 4-Fluorophenethyl isocyanate in propylene carbonate-containing electrolytes showed a notable improvement in the cycleability of these batteries, attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite (Zhang, 2006).
Detection of Gaseous Isocyanates
Recent research has highlighted the application of 4-Fluorophenethyl isocyanate in the development of fluorescent probes for detecting gaseous isocyanates in the air. This is particularly significant due to the hazardous nature of gaseous isocyanates to human health. The probe designed for this purpose changes fluorescence from orange to yellow-green in the presence of isocyanates, providing a sensitive and selective method for air quality monitoring (Chen et al., 2020).
Enhancing Polymer Properties
Isocyanates, including 4-Fluorophenethyl isocyanate, play a crucial role in the synthesis and modification of polymers. For instance, they are used in the modification of thermal expansion behavior of cured unsaturated polyester resins, leading to reduced expansion coefficients and higher glass transition temperatures. This modification is achieved through the formation of rigid bridges in the polymer, a reaction facilitated by the isocyanate groups (Aldrighetti et al., 2005).
Self-Healing Polymers
4-Fluorophenethyl isocyanate has found its way into the innovative field of self-healing materials. Microcapsules containing reactive diisocyanate, a category to which this compound belongs, have been developed for use in self-healing polymers. These microcapsules, when incorporated into polymer matrices, can rupture upon mechanical stress, releasing the isocyanate to react with the polymer, thereby healing the material (Yang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-4-(2-isocyanatoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCHHLBMDMJXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409786 | |
Record name | 4-Fluorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenethyl isocyanate | |
CAS RN |
65535-53-7 | |
Record name | 4-Fluorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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